molecular formula C5H5N3O2 B1376231 6-Aminopyridazine-4-carboxylic acid CAS No. 1242458-49-6

6-Aminopyridazine-4-carboxylic acid

Cat. No. B1376231
M. Wt: 139.11 g/mol
InChI Key: SNLGFUZBTYAQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminopyridazine-4-carboxylic acid, also known as APyC, is a bicyclic heterocycle containing both an amino group and a carboxylic acid functional group. It has a molecular formula of C6H6N4O2. The compound is a yellow to brown solid .


Molecular Structure Analysis

The InChI code for 6-Aminopyridazine-4-carboxylic acid is 1S/C5H5N3O2/c6-4-1-3(5(9)10)2-7-8-4/h1-2H, (H2,6,8)(H,9,10) . This indicates the presence of 5 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

6-Aminopyridazine-4-carboxylic acid is a yellow to brown solid . It has a molecular weight of 139.11 .

Scientific Research Applications

Synthesis and Application in MRI

6-Aminopyridazine-4-carboxylic acid and its derivatives are prominent in the field of chemical synthesis. Yushkova et al. (2013) synthesized spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, exhibiting potential in magnetic resonance imaging (MRI) due to their antioxidant properties, signifying a critical application in biomedical imaging and diagnostics Yushkova et al., 2013.

Chemical Synthesis and Functionalization

A study by Rykowski et al. (2000) explored the transformation of 1,2,4-triazines with carbon nucleophiles to form 3-aminopyridazines, showcasing a mechanism that could be foundational for developing novel chemical entities based on the structure of 6-Aminopyridazine-4-carboxylic acid Rykowski et al., 2000.

Carbohydrate Mimetics Synthesis

In the realm of carbohydrate chemistry, Pfrengle & Reissig (2010) discussed the synthesis of amino sugars and their mimetics using 1,2-oxazines as crucial intermediates, indicating that derivatives of 6-Aminopyridazine-4-carboxylic acid could play a role in the synthesis of complex molecules like sialic acid analogues, potentially offering applications in therapeutic areas such as anti-inflammatory treatments Pfrengle & Reissig, 2010.

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, leading to 6-aminonicotinic acid. This study underscores the environmental and synthetic chemistry relevance of 6-Aminopyridazine-4-carboxylic acid derivatives, offering a pathway to synthesize valuable compounds while potentially addressing CO2 emission challenges Feng et al., 2010.

properties

IUPAC Name

6-aminopyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-1-3(5(9)10)2-7-8-4/h1-2H,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLGFUZBTYAQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293650
Record name 6-Amino-4-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyridazine-4-carboxylic acid

CAS RN

1242458-49-6
Record name 6-Amino-4-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242458-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-4-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminopyridazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Aminopyridazine-4-carboxylic acid
Reactant of Route 3
6-Aminopyridazine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Aminopyridazine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Aminopyridazine-4-carboxylic acid
Reactant of Route 6
6-Aminopyridazine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.